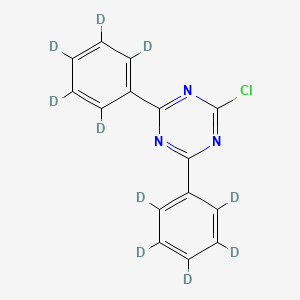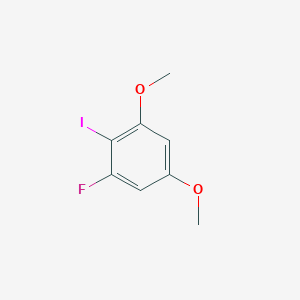
1,5-Dimethoxy-3-fluoro-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the benzene ring is substituted with methoxy, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-3-fluoro-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as in the formation of Grignard reagents.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Grignard Reagents: Phenylmagnesium iodide can be formed from this compound using magnesium.
Electrophilic Substitution: Reactions involving electrophiles like bromine or chlorine can lead to further substitution on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the formation of Grignard reagents can lead to the synthesis of various organic compounds through subsequent reactions with electrophiles.
Scientific Research Applications
1,5-Dimethoxy-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-iodobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing fluoro and iodo groups influences the reactivity of the benzene ring, making it more susceptible to attack by electrophiles .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodobenzene: Similar structure but lacks the methoxy groups.
1,3-Dibromo-5-fluoro-2-iodobenzene: Contains bromine instead of methoxy groups.
Uniqueness
1,5-Dimethoxy-3-fluoro-2-iodobenzene is unique due to the combination of methoxy, fluoro, and iodo groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
1-fluoro-2-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,1-2H3 |
InChI Key |
JISXCSMPZALLDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


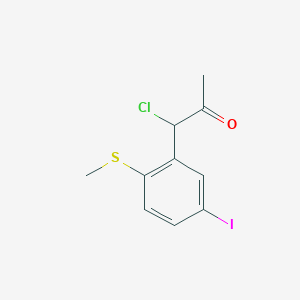
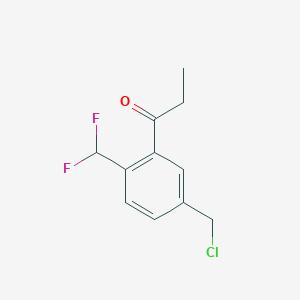
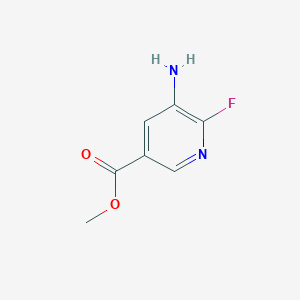
![[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate](/img/structure/B14041658.png)
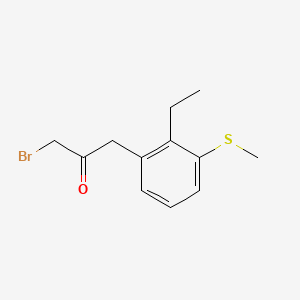
![methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B14041663.png)
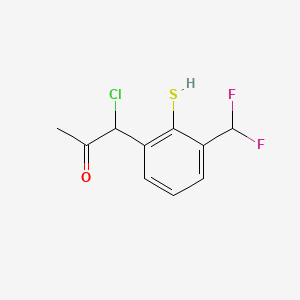
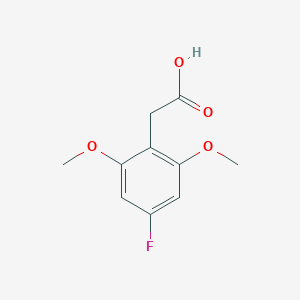
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
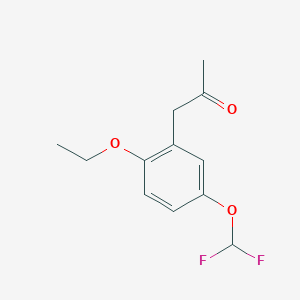
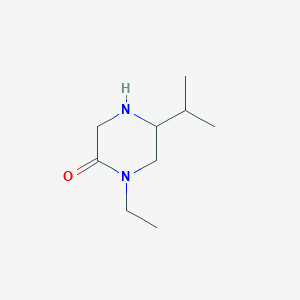
![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B14041692.png)
